Palmitoyl serotonin
Description
Palmitoyl Serotonin (N-palmitoyl-5-hydroxytryptamine) is a lipid-serotonin conjugate formed by the amide linkage of palmitic acid (C16:0) to the neurotransmitter serotonin (5-hydroxytryptamine). This hybrid molecule integrates the lipophilic properties of palmitic acid with the neuromodulatory functions of serotonin, enabling unique biological interactions.
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQOZSXOPVLUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444897 | |
| Record name | Palmitoyl Serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212707-51-2 | |
| Record name | Palmitoyl Serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Serotonin Functional Groups
To prevent acylation at the indole NH or phenolic -OH, protection strategies are employed:
- Phenolic -OH Protection :
Serotonin is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding 5-(tert-butyldimethylsilyloxy)tryptamine.
Reaction Conditions :
Activation of Palmitic Acid
Palmitic acid is converted to its reactive acyl chloride or mixed anhydride:
Amide Bond Formation
The protected serotonin derivative is coupled with palmitoyl chloride:
Deprotection
The silyl ether protecting group is removed using tetrabutylammonium fluoride (TBAF):
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Enzymatic Synthesis
Lipase-catalyzed amidation under mild conditions:
- Catalyst : Immobilized Candida antarctica lipase B (Novozym 435)
- Conditions :
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
δ 7.90 (s, 1H, indole NH), 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 2.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 3.65 (t, J = 6.8 Hz, 2H, CH₂N), 2.95 (t, J = 6.8 Hz, 2H, CH₂CO), 2.15 (t, J = 7.6 Hz, 2H, CH₂(CH₂)₁₄CH₃), 1.55–1.25 (m, 28H, alkyl chain), 0.85 (t, J = 6.8 Hz, 3H, CH₃).
Mass Spectrometry
- High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₂₆H₄₂N₂O₂ [M+H]⁺: 427.3321; Found: 427.3318.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Coupling | 70–75 | >95 | High efficiency, short reaction time | Requires strict anhydrous conditions |
| EDC/HOBt Mediated | 65–70 | 90 | Mild conditions, no gas byproducts | Costly reagents, longer duration |
| Enzymatic | 50–55 | 85 | Eco-friendly, no protection needed | Low yield, scalability issues |
Industrial-Scale Production Considerations
- Cost Optimization : Use of palmitic acid over acyl chloride reduces raw material costs but requires in-situ activation.
- Purification : Flash chromatography on silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Quality Control : HPLC with UV detection (λ = 280 nm) ensures >98% purity for pharmacological applications.
Scientific Research Applications
Neuroprotective Effects
Palmitoyl serotonin has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Case Study Data
A notable study involved treating HT-22 cells with varying concentrations of this compound prior to glutamate exposure. The results indicated a dose-dependent reduction in apoptotic bodies and improved mitochondrial potential, showcasing its potential as a therapeutic agent for neurodegenerative conditions .
| Concentration (µM) | Apoptotic Bodies (%) | Mitochondrial Potential (%) |
|---|---|---|
| 0 | 80 | 30 |
| 10 | 60 | 50 |
| 50 | 30 | 70 |
Treatment of Movement Disorders
This compound has also shown promise in alleviating symptoms associated with movement disorders, particularly in models of Parkinson's disease.
L-Dopa-Induced Dyskinesia
A study explored the effects of this compound on L-Dopa-induced abnormal involuntary movements (AIMs) in mouse models of Parkinson's disease. The findings suggested that this compound significantly reduces AIMs, indicating its potential utility in managing L-Dopa-induced dyskinesia .
Mechanistic Insights
The compound appears to modulate dopaminergic signaling pathways, enhancing ERK1/2 phosphorylation and FosB/ΔFosB expression, which are critical for regulating movement control .
| Treatment Group | AIMs Score | ERK1/2 Phosphorylation (%) |
|---|---|---|
| Control | 75 | 100 |
| This compound | 30 | 150 |
Implications in Mood Disorders
Emerging research suggests that this compound may play a role in mood regulation, particularly through its interaction with serotonin receptors.
5-HT1A Receptor Palmitoylation
Studies have shown that palmitoylation of the serotonin receptor 5-HT1A is crucial for its signaling efficacy. Reduced palmitoylation has been linked to depressive-like behaviors in rodent models. Restoration of palmitoylation via this compound treatment could represent a novel therapeutic strategy for major depressive disorder (MDD) .
Clinical Relevance
In human post-mortem studies, decreased levels of ZDHHC21 (the enzyme responsible for palmitoylation) were observed in individuals diagnosed with MDD, suggesting a potential biomarker for depression severity and treatment response .
Mechanism of Action
Palmitoyl Serotonin exerts its effects primarily through the modulation of serotonin receptors and transporters. The palmitoyl group enhances the lipophilicity of the molecule, facilitating its interaction with cell membranes and receptors. This modification can influence the trafficking, localization, and function of serotonin transporters, ultimately affecting serotonin levels in the synaptic cleft .
Comparison with Similar Compounds
Structural Analogues: N-Acylserotonins
N-acylserotonins are a class of lipids where serotonin is conjugated to fatty acids of varying chain lengths and saturation. Their biological activities depend on the acyl moiety:
Key Insights :
- Acyl Chain Impact: Saturated acyl chains (e.g., palmitoyl) enhance membrane affinity and stability but reduce FAAH inhibition compared to unsaturated analogues like arachidonoyl serotonin .
- Therapeutic Potential: this compound’s antifungal activity surpasses dichloroacetate derivatives (e.g., compound 12: MIC 1.25 mg/ml) , while arachidonoyl serotonin excels in pain modulation due to dual TRPV1/FAAH targeting .
Functional Analogues: Carnitine and Peptide Derivatives
Biological Activity
Palmitoyl serotonin (PA-5HT) is a biologically active compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and mood disorders. This article presents a detailed overview of the biological activity of PA-5HT, including its mechanisms of action, effects on serotonin transporters, and implications for treatment strategies.
Overview of this compound
This compound is a modified form of serotonin (5-HT) that incorporates a palmitoyl group, enhancing its lipid solubility and potentially affecting its biological behavior. This modification may influence the interaction of serotonin with its receptors and transporters, leading to altered pharmacological effects.
1. Interaction with Serotonin Transporters
Research indicates that palmitoylation plays a crucial role in regulating the activity of serotonin transporters (SERT). Studies have shown that PA-5HT can inhibit the activity of SERT, leading to increased extracellular levels of serotonin. This mechanism is particularly relevant in the context of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants.
- Key Findings :
- PA-5HT reduces SERT surface expression and transport capacity, similar to the effects observed with SSRIs like escitalopram .
- Inhibition of palmitoylation using the irreversible inhibitor 2-bromopalmitate (2BP) led to decreased SERT activity without altering its maximum velocity () or Michaelis constant () .
2. Effects on Neurodegenerative Disorders
This compound has been studied for its potential effects in models of Parkinson's disease (PD). In a study utilizing a 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonian mouse model, PA-5HT demonstrated significant anti-dyskinetic effects.
- Case Study Results :
- Mice treated with PA-5HT exhibited reduced abnormal involuntary movements (AIMs) compared to vehicle-treated controls .
- The treatment also mitigated L-DOPA-induced hyper-phosphorylation of ERK1/2 and overexpression of FosB/ΔFosB in the striatum, indicating a protective effect against dopaminergic dysfunction .
Antidepressant Activity
The antidepressant properties of PA-5HT have been highlighted in various studies. Its mechanism appears to involve modulation of serotonin levels through inhibition of SERT, which is crucial for maintaining mood stability.
- Experimental Evidence :
Data Summary
Chemical Reactions Analysis
Reaction Mechanism
The mechanism involves:
-
Activation : T3P converts carboxylic acids into activated intermediates (e.g., mixed anhydrides).
-
Nucleophilic attack : Serotonin’s amine group attacks the activated carbonyl carbon, forming an amide bond.
-
Byproduct elimination : Water or alcohol is released, completing the condensation .
Substrate Scope and Versatility
The mechanochemical protocol demonstrates broad applicability:
-
Carboxylic acids tested : Hexadecanoic acid (palmitic acid), oleic acid, and polyunsaturated acids .
-
Yield : High yields (>80%) achieved for saturated and unsaturated acids under optimized conditions .
Degradation Pathways
While palmitoyl serotonin itself is not directly linked to enzymatic depalmitoylation, palmitoylation in biological systems is dynamically regulated by:
-
Palmitoyl acyltransferases (DHHC proteins) : Catalyze palmitate attachment .
-
Thioesterases (APTs, ABHDs) : Remove palmitate via hydrolysis .
| Enzyme Class | Role | Localization |
|---|---|---|
| DHHC proteins | Palmitoylation | ER/Golgi membranes |
| APT1/2 | Depalmitoylation | Cytoplasm |
| ABHD17 | Selective depalmitoylation | Lysosomes/plasma membrane |
These enzymes are critical in regulating lipid-modified proteins, though their direct involvement in this compound metabolism remains unexplored .
Biological Relevance of Palmitoylation
While not directly applied to this compound, palmitoylation’s role in protein regulation highlights its broader significance:
Q & A
Q. What are the standard protocols for synthesizing and characterizing Palmitoyl Serotonin (PA-5-HT) in vitro?
PA-5-HT synthesis typically involves conjugating serotonin with palmitic acid via carbodiimide-mediated coupling. Characterization requires:
- Purity assessment : HPLC with UV detection (λ = 280 nm for serotonin moiety) and mass spectrometry (MS) for molecular weight confirmation .
- Structural validation : H NMR and C NMR to confirm ester bond formation and acyl chain integration .
- Quantification : Use standardized calibration curves with serotonin and palmitic acid as reference standards. Ensure solvent traces (e.g., chloroform, methanol) are fully evaporated to avoid interference .
Q. How can researchers design assays to evaluate PA-5-HT’s inhibitory effects on FAAH and TRPV1?
- FAAH inhibition : Use recombinant FAAH enzyme with anandamide as substrate. Measure liberated arachidonic acid via LC-MS or fluorescent probes (e.g., MAFP as a positive control) .
- TRPV1 antagonism : Calcium flux assays in TRPV1-expressing HEK293 cells, using capsaicin as agonist. Compare PA-5-HT’s IC50 with known antagonists like capsazepine .
- Controls : Include vehicle (DMSO) and reference inhibitors. Normalize data to protein concentration to account for cell viability .
Q. What are the best practices for ensuring PA-5-HT stability in experimental setups?
- Storage : Aliquot PA-5-HT in anhydrous DMSO at -80°C to prevent hydrolysis. Avoid freeze-thaw cycles .
- In-use stability : Monitor degradation via HPLC during long-term incubations (e.g., cell culture ≥24 hours). Adjust pH to 7.4 to minimize ester bond cleavage .
Advanced Research Questions
Q. How can conflicting data on PA-5-HT’s efficacy in Parkinson’s disease (PD) models be systematically addressed?
- Experimental variables : Standardize dyskinesia scoring (e.g., AIMs scale), L-DOPA dosing regimens, and animal models (e.g., 6-OHDA vs. MPTP mice) to reduce variability .
- Mechanistic reconciliation : Use transcriptomics (RNA-seq) to compare PA-5-HT’s effects on ERK signaling vs. FAAH/TRPV1 pathways. Prioritize dose-response studies to identify therapeutic windows .
- Meta-analysis : Apply random-effects models to aggregate data from independent studies, accounting for heterogeneity in sample sizes and outcome measures .
Q. What in vivo models are most suitable for studying PA-5-HT’s dual role in neuroprotection and dyskinesia suppression?
- Acute models : L-DOPA-primed 6-OHDA-lesioned mice for rapid assessment of abnormal involuntary movements (AIMs) .
- Chronic models : MPTP-treated non-human primates to evaluate long-term neuroprotective effects via tyrosine hydroxylase (TH) immunohistochemistry .
- Endpoint harmonization : Combine behavioral scoring with biomarkers (e.g., striatal dopamine, glutathione levels) to capture multifactorial outcomes .
Q. How can researchers optimize PA-5-HT’s pharmacokinetic profile for CNS delivery?
- Formulation strategies : Use lipid nanoparticles (LNPs) to enhance blood-brain barrier penetration. Characterize encapsulation efficiency via dynamic light scattering (DLS) and in vivo imaging .
- Metabolic profiling : Conduct LC-MS/MS to track PA-5-HT and its metabolites (e.g., free serotonin) in plasma and brain homogenates. Compare bioavailability across administration routes (oral vs. intraperitoneal) .
Q. What statistical frameworks are recommended for analyzing PA-5-HT’s dose-dependent effects in preclinical studies?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- Multivariate analysis : Apply ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., PA-5-HT vs. dual FAAH/TRPV1 inhibitors). Report effect sizes and confidence intervals to contextualize significance .
Methodological Frameworks for Research Design
Q. How can the PICOT framework be applied to structure a clinical trial on PA-5-HT for PD-related dyskinesia?
- Population : PD patients with L-DOPA-induced dyskinesia (LID) (Stage 3–4 Hoehn & Yahr).
- Intervention : Oral PA-5-HT (dose range: 10–50 mg/kg) adjunct to L-DOPA.
- Comparison : Placebo vs. amantadine (current standard).
- Outcome : Reduction in Unified Dyskinesia Rating Scale (UDysRS) at 12 weeks.
- Time : Double-blind crossover design with 4-week washout periods .
Q. What are the ethical considerations when transitioning PA-5-HT from rodent models to human trials?
- Preclinical rigor : Ensure ≥2 species (rodent + primate) show consistent efficacy/safety. Publish negative results to avoid publication bias .
- Informed consent : Disclose PA-5-HT’s novel mechanism and potential off-target effects (e.g., serotonin syndrome risk) in trial protocols .
Data Reporting and Reproducibility
Q. Q. How should researchers report PA-5-HT’s effects to meet journal guidelines (e.g., Melatonin Research)?
- Transparency : Disclose all synthetic intermediates, solvent traces, and batch-to-batch variability in Supplementary Information .
- Reproducibility : Provide step-by-step protocols for FAAH/TRPV1 assays, including raw data and analysis code in public repositories (e.g., Zenodo) .
- AI disclosure : If AI tools are used for language editing, specify the platform and extent of human oversight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
